2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fused oxazole and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone to form an intermediate, which then undergoes cyclization to yield the desired oxazolo[4,5-d]pyrimidine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as acids, bases, or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Known for its FGFR1-inhibition ability and anticancer activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrosis activity.
Ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles:
Uniqueness
2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its unique combination of a phenyl and propoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-phenyl-5-(4-propoxyphenyl)-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-12-25-15-10-8-13(9-11-15)17-21-18-16(19(24)22-17)26-20(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHLRODXGZCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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